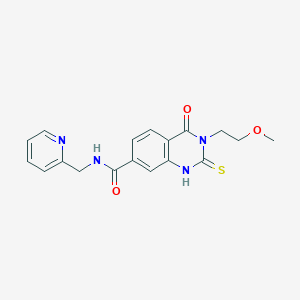

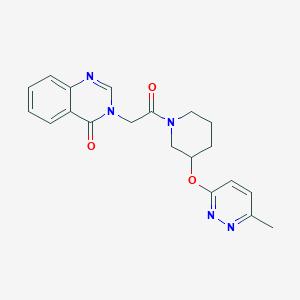

![molecular formula C11H12N2S B2792578 2-(allylthio)-5-methyl-1H-benzo[d]imidazole CAS No. 105770-74-9](/img/structure/B2792578.png)

2-(allylthio)-5-methyl-1H-benzo[d]imidazole

Übersicht

Beschreibung

“2-(allylthio)-5-methyl-1H-benzo[d]imidazole” is a chemical compound that contains an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . The compound also contains an allylthio group and a methyl group attached to the imidazole ring .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Imidazole derivatives, including “2-(allylthio)-5-methyl-1H-benzo[d]imidazole”, have shown potent antimicrobial properties . They can inhibit the growth of bacteria, fungi, and other microorganisms, making them useful in the development of new antimicrobial drugs .

Anticancer Activity

Imidazole derivatives have been studied for their potential anticancer activity . They can interfere with the growth and proliferation of cancer cells, making them potential candidates for the development of new anticancer drugs .

Anti-inflammatory Properties

Imidazole derivatives have shown anti-inflammatory properties . They can reduce inflammation in the body, which is beneficial in the treatment of diseases characterized by inflammation, such as arthritis .

Antioxidant Properties

Imidazole derivatives have demonstrated antioxidant properties . They can neutralize harmful free radicals in the body, which can help prevent various diseases, including heart disease and cancer .

Antiviral Activity

Imidazole derivatives have shown antiviral activity . They can inhibit the replication of viruses, making them useful in the development of new antiviral drugs .

Enzyme Inhibition

Imidazole derivatives can act as enzyme inhibitors . They can bind to enzymes and inhibit their activity, which can be useful in the treatment of various diseases .

Antidiabetic Properties

Imidazole derivatives have shown antidiabetic properties . They can help regulate blood sugar levels, making them potential candidates for the development of new antidiabetic drugs .

Antifungal Activity

Imidazole derivatives have demonstrated antifungal activity . They can inhibit the growth of fungi, making them useful in the development of new antifungal drugs .

Wirkmechanismus

Target of Action

Benzimidazole derivatives have been widely studied for their diverse anticancer activities . The specific targets can vary depending on the substitution pattern around the nucleus .

Mode of Action

It’s known that benzimidazoles exhibit a wide range of biological activities, including anticancer activities . The mode of action is often correlated with the substitution pattern around the nucleus .

Biochemical Pathways

Benzimidazole derivatives have been associated with various mechanisms of action in anticancer therapy

Result of Action

Benzimidazole derivatives have been associated with anticancer activities . The specific effects would depend on the compound’s interaction with its targets and the resulting changes.

Eigenschaften

IUPAC Name |

6-methyl-2-prop-2-enylsulfanyl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-3-6-14-11-12-9-5-4-8(2)7-10(9)13-11/h3-5,7H,1,6H2,2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVROOKMSMTGKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)SCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(allylthio)-5-methyl-1H-benzo[d]imidazole | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

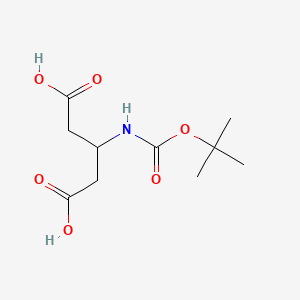

![N-(3-chloro-2-methylphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2792496.png)

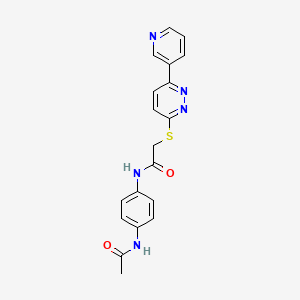

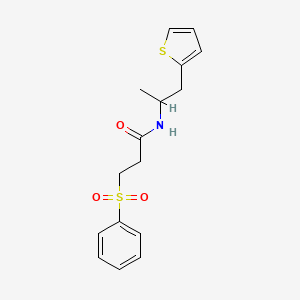

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-3-carboxamide](/img/structure/B2792502.png)

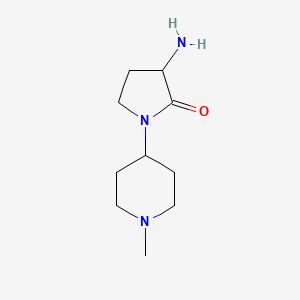

![(2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2792503.png)

![ethyl 4-[({[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2792504.png)

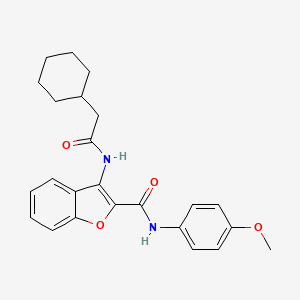

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide](/img/structure/B2792508.png)

![2-(1,6,7-trimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2792509.png)

![5-((4-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2792512.png)